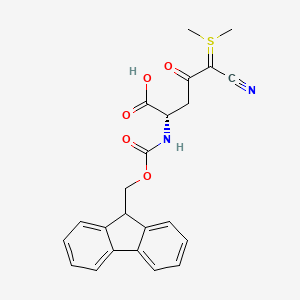

Fmoc-Asp(CSY)-OH

Description

Structure

2D Structure

Properties

Molecular Formula |

C23H22N2O5S |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(2S)-5-cyano-5-(dimethyl-λ4-sulfanylidene)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxopentanoic acid |

InChI |

InChI=1S/C23H22N2O5S/c1-31(2)21(12-24)20(26)11-19(22(27)28)25-23(29)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11,13H2,1-2H3,(H,25,29)(H,27,28)/t19-/m0/s1 |

InChI Key |

YXUSJCYJWBARIZ-IBGZPJMESA-N |

Isomeric SMILES |

CS(=C(C#N)C(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C |

Canonical SMILES |

CS(=C(C#N)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Asp(CSY)-OH: A Solution to Aspartimide Formation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Asp(CSY)-OH is a specialized amino acid derivative designed to address a persistent challenge in solid-phase peptide synthesis (SPPS): the formation of aspartimide. This side reaction can lead to impurities, lower yields, and the synthesis of incorrect peptide sequences. This guide provides a comprehensive overview of this compound, its chemical properties, and its application in peptide synthesis.

Core Concepts

This compound is an Fmoc-protected aspartic acid residue where the side-chain carboxylic acid is masked by a cyanosulfurylide (CSY) protecting group. This unique protecting group is stable under the standard conditions of Fmoc-based SPPS but can be selectively removed under mild oxidative conditions.[1] The primary advantage of the CSY group is its ability to completely suppress the formation of aspartimide, a common side reaction that occurs during Fmoc deprotection or peptide coupling, particularly at Asp-Gly and Asp-Asn sequences.[1][2][3]

The polar nature of the CSY group also imparts increased solubility to the growing peptide chain, which can help to prevent aggregation of difficult or aggregation-prone peptide sequences during synthesis.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the fluorenylmethyloxycarbonyl (Fmoc) group attached to the alpha-amino group of aspartic acid, and the cyanosulfurylide group protecting the beta-carboxyl group.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₂N₂O₅S | |

| Molecular Weight | 438.50 g/mol | |

| CAS Number | 2379679-90-8 | |

| Appearance | Powder | |

| Purity | ≥95% | |

| Melting Point | 157-162 °C | |

| Storage Temperature | -20°C |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from commercially available Fmoc-Asp(OH)-OtBu in a two-step process.

Step 1: Synthesis of Fmoc-Asp(CSY)-OtBu

-

Bromoacetonitrile and dimethyl sulfide are combined to form the corresponding sulfonium salt.

-

The CSY salt is generated in situ and coupled to Fmoc-Asp-OtBu using a coupling agent such as HBTU.

-

The resulting Fmoc-Asp(CSY)-OtBu is isolated. This reaction typically proceeds with a high yield (e.g., 95%).

Step 2: Removal of the tert-Butyl Group

-

The tert-butyl group is removed from Fmoc-Asp(CSY)-OtBu using formic acid.

-

The final product, this compound, is purified by recrystallization from a suitable solvent such as ethyl acetate. The overall yield for this two-step synthesis is reported to be around 80-88%.

Incorporation of this compound in SPPS

This compound can be incorporated into peptide sequences using standard automated microwave-assisted or room temperature solid-phase synthesis protocols.

-

Coupling: Standard coupling reagents such as HCTU or a combination of DIC and Oxyma can be used. The CSY group is stable under these standard coupling conditions, even with microwave heating.

-

Fmoc Deprotection: The Fmoc group is removed using a standard deprotection solution, such as 20% piperidine in DMF, at room temperature. It is noted that while the CSY group is stable at room temperature, side reactions may occur at elevated temperatures during Fmoc removal.

Cleavage of the CSY Protecting Group

The CSY group is stable to trifluoroacetic acid (TFA), which is commonly used for the final cleavage of the peptide from the resin. Therefore, the CSY group is removed after the peptide has been cleaved from the solid support.

-

Cleavage Conditions: The CSY group is removed under oxidative conditions using an electrophilic halogenating agent, with N-chlorosuccinimide (NCS) being the most effective.

-

Solvent System: The reaction is typically carried out in a buffered aqueous solution, such as a mixture of acetonitrile (ACN) and water.

-

Procedure: A solution of NCS is added to the CSY-protected peptide in the appropriate solvent system. The reaction is monitored by HPLC and mass spectrometry until completion.

Signaling Pathways and Logical Relationships

The primary utility of this compound lies in preventing a key side reaction in peptide synthesis. The following diagram illustrates the logical relationship between the use of standard Fmoc-Asp(OtBu)-OH versus this compound and the resulting products.

Caption: SPPS workflow comparison.

Conclusion

This compound represents a significant advancement in peptide chemistry, offering a robust solution to the long-standing problem of aspartimide formation. Its use can lead to higher purity and yields of synthetic peptides, particularly for sequences prone to this side reaction. The hydrophilic nature of the CSY group provides the added benefit of improving peptide solubility. For researchers and drug development professionals engaged in the chemical synthesis of peptides and proteins, this compound is an invaluable tool for overcoming synthetic challenges and accessing complex biomolecules.

References

The Cyanosulfurylide (CSY) Protecting Group: A Technical Guide to Overcoming Aspartimide Formation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Aspartimide formation remains a critical challenge in solid-phase peptide synthesis (SPPS), often leading to significant yield reduction, complex purification processes, and in some cases, the complete failure to synthesize desired peptide sequences.[1][2][3] This technical guide provides an in-depth overview of the cyanosulfurylide (CSY) protecting group, a novel solution that effectively suppresses aspartimide formation and enhances the efficiency of peptide synthesis.[1][4]

The Challenge of Aspartimide Formation

During Fmoc-based SPPS, the repeated exposure to basic conditions for the removal of the Fmoc group can trigger a side reaction involving aspartic acid (Asp) residues. This intramolecular cyclization, particularly prevalent in Asp-Gly, Asp-Asn, and Asp-Cys motifs, results in the formation of a succinimide ring, known as an aspartimide. This unwanted modification leads to the formation of difficult-to-separate impurities, including α- and β-peptides, racemized products, and piperidide adducts.

Traditional strategies to mitigate aspartimide formation, such as the use of sterically hindered ester-based protecting groups (e.g., OtBu, OMpe, OBno) or backbone amide protection, have shown limited success and can introduce other complications like reduced coupling efficiency.

The Cyanosulfurylide (CSY) Solution

The cyanosulfurylide (CSY) protecting group offers a robust alternative by masking the side-chain carboxylic acid of aspartic acid with a stable carbon-carbon bond, rendering it inert to the basic conditions of SPPS. This formally zwitterionic species is exceptionally stable to common manipulations in peptide synthesis.

Mechanism of Protection and Deprotection

The CSY group is introduced via a specially prepared Fmoc-Asp(CSY)-OH amino acid building block. Unlike traditional ester-based protecting groups, the C-C bond of the CSY group is not susceptible to nucleophilic attack by the backbone amide, thus completely preventing aspartimide formation.

Deprotection of the CSY group is achieved post-synthesis under mild, aqueous conditions using an electrophilic halogen species, most commonly N-chlorosuccinimide (NCS). The proposed mechanism involves an electrophilic halogenation of the ylide, followed by hydration and elimination to regenerate the free carboxylic acid.

Advantages of the CSY Protecting Group

-

Complete Suppression of Aspartimide Formation: The CSY group has been demonstrated to completely prevent the formation of aspartimide-related impurities.

-

Enhanced Solubility: The polar nature of the CSY group can improve the solubility of protected peptides, which is particularly beneficial for aggregation-prone sequences.

-

High Stability: The CSY group is stable to a wide range of reaction conditions encountered in SPPS, including strong acids and bases.

-

Mild and Orthogonal Deprotection: Cleavage of the CSY group is achieved under mild, aqueous conditions that are compatible with most amino acid residues, with the exception of methionine which can be oxidized by NCS.

Quantitative Data on Performance

The effectiveness of the CSY protecting group in preventing aspartimide formation and improving synthesis yields has been demonstrated in several studies.

| Peptide Sequence | Protecting Group | Aspartimide Formation | Overall Yield | Reference |

| Teduglutide | Asp(OtBu) | Significant | 8% | |

| Teduglutide | Asp(CSY) | None Detected | 27% | |

| LDLa | Asp(OtBu) | Synthesis Unsuccessful | - | |

| LDLa | Asp(CSY) | None Detected | 75% (deprotection step) | |

| Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) | Asp(OtBu) | 25-35% | - | |

| Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) | Asp(CSY) | 0% | - |

Experimental Protocols

Synthesis of this compound

The this compound building block can be readily synthesized in a two-step process from commercially available Fmoc-Asp(OH)-OtBu. A multigram scale synthesis has also been reported.

-

Formation of the Sulfonium Salt: Bromoacetonitrile and dimethyl sulfide are combined to obtain the corresponding sulfonium salt.

-

Ylide Formation and Coupling: The sulfonium salt is reacted with propanephosphonic acid anhydride (T3P) and N,N-Diisopropylethylamine (DIPEA) to form the ylide in situ, which is then coupled to Fmoc-Asp(OH)-OtBu. The resulting Fmoc-Asp(CSY)-OtBu is isolated.

-

Tert-butyl Group Removal: The tert-butyl ester is removed using formic acid to yield the final this compound product.

Solid-Phase Peptide Synthesis (SPPS) with this compound

Standard Fmoc-SPPS protocols can be employed, with manual or automated coupling of the this compound building block. For microwave-assisted SPPS, it is recommended to perform the Fmoc deprotection at room temperature to avoid potential decomposition of the CSY group by piperidine at elevated temperatures.

General Automated SPPS Protocol:

-

Resin: Chloro-trityl resin is commonly used.

-

Coupling: Fmoc-amino acids (4.0 equiv), HCTU (4.0 equiv) as the coupling reagent in DMF. This compound (2-3 equiv) is typically coupled manually for 60 minutes.

-

Fmoc Deprotection: 20% piperidine in DMF.

Cleavage and Deprotection of the CSY Group

-

Peptide Cleavage from Resin: The peptide is cleaved from the resin using a standard cleavage cocktail such as TFA/H2O/DODT (95:2.5:2.5).

-

CSY Group Deprotection:

-

The crude peptide is dissolved in an aqueous buffer (e.g., NaOAc/AcOH pH 4.5 or acidic saline pH 3.0) containing 20% CH3CN. For aggregation-prone peptides, the use of HFIP as a solvent additive has been shown to be effective.

-

A stock solution of N-chlorosuccinimide (NCS) in CH3CN is added in portions (e.g., 1.1-1.2 equivalents per CSY group).

-

The reaction is monitored by HPLC and LC-MS and is typically complete within 5 minutes at room temperature.

-

Applications in Drug Development and Research

The CSY protecting group has enabled the successful synthesis of challenging peptides that were previously difficult or impossible to access using conventional methods. This includes the therapeutic peptide teduglutide and the low-density lipoprotein class A (LDLa) module. The ability to perform late-stage deprotection on folded proteins also opens up new possibilities for its use as a caging group in chemical biology.

Conclusion

The cyanosulfurylide (CSY) protecting group represents a significant advancement in peptide chemistry, offering a powerful tool to overcome the persistent problem of aspartimide formation. Its ability to completely suppress this side reaction, coupled with its high stability and mild deprotection conditions, makes it an invaluable asset for the synthesis of complex peptides in both academic research and industrial drug development. The adoption of this technology has the potential to expand the landscape of accessible peptide-based therapeutics and research tools.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. [PDF] Cyanosulfurylides (CSY): Carboxylic Acid Protecting Groups That Prevent Aspartimide Formation During Peptide Synthesis | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. prevention-of-aspartimide-formation-during-peptide-synthesis-using-cyanosulfurylides-as-carboxylic-acid-protecting-groups - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to the Solubility and Stability Properties of Fmoc-Asp(CSY)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability properties of Fmoc-Asp(CSY)-OH, a critical reagent in modern solid-phase peptide synthesis (SPPS) for mitigating aspartimide formation. The information herein is curated for researchers, scientists, and professionals involved in peptide chemistry and drug development.

Introduction

This compound is a derivative of aspartic acid where the side-chain carboxylic acid is protected by a cyanosulfurylide (CSY) group. This zwitterionic protecting group is instrumental in preventing the formation of aspartimide, a common and problematic side reaction in Fmoc-based SPPS, particularly at Asp-Gly and Asp-Asn sequences.[1] The CSY group enhances the stability of the protected aspartic acid residue to the basic conditions used for Fmoc deprotection, thereby improving the purity and yield of the target peptide. Furthermore, the polar nature of the CSY group can contribute positively to the solubility of peptides during synthesis.[1][2]

Solubility Profile

The solubility of this compound is a key parameter for its effective use in automated and manual peptide synthesis. While the polar CSY group generally enhances the solubility of the growing peptide chain, the solubility of the building block itself in common SPPS solvents is a primary consideration for efficient coupling reactions.

Quantitative Solubility Data

Quantitative solubility data for this compound in various organic solvents commonly used in peptide synthesis is summarized in the table below. It is important to note that comprehensive quantitative data is not widely available in the literature, and the provided values are based on available information.

| Solvent | Abbreviation | Solubility | Notes |

| Dimethyl sulfoxide | DMSO | 50 mg/mL (114.03 mM) | Requires sonication for dissolution.[3] |

| N,N-Dimethylformamide | DMF | Data not available | Generally considered soluble for SPPS applications. |

| N-Methyl-2-pyrrolidone | NMP | Data not available | Generally considered soluble for SPPS applications. |

It is recommended to experimentally determine the solubility for specific concentrations and conditions required in your synthesis protocol.

Experimental Protocol for Solubility Determination

A general protocol for determining the solubility of this compound in a given solvent is outlined below. This method can be adapted to various solvents and temperatures.

Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DMSO)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

High-Performance Liquid Chromatography (HPLC) system

-

Centrifuge

Procedure:

-

Sample Preparation: Accurately weigh a surplus amount of this compound into a vial.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully take a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a calibrated HPLC method.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mM.

Below is a workflow diagram for the solubility determination protocol.

Stability Profile

The stability of the CSY protecting group under various conditions encountered during SPPS is its most critical feature. It is designed to be stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage from the resin, while being selectively removable post-synthesis.

Stability Under SPPS Conditions

-

Basic Conditions: The C-C bond of the cyanosulfurylide is stable to the standard Fmoc deprotection reagent, 20% piperidine in DMF, at room temperature.[4] This stability prevents the formation of aspartimide.

-

Acidic Conditions: The CSY group is stable to strong acids like trifluoroacetic acid (TFA), which is used for the final cleavage of the peptide from most resins.

-

Elevated Temperatures: While stable at room temperature, decomposition of the CSY group has been observed at elevated temperatures, particularly during microwave-assisted SPPS in the presence of Fmoc deprotection reagents. This can lead to aspartimide formation and other side products. It is therefore recommended to perform Fmoc deprotection at room temperature even when using microwave heating for coupling steps.

A summary of the stability of this compound under different conditions is presented below.

| Condition | Stability | Notes |

| 20% Piperidine in DMF (Room Temperature) | Stable | Prevents aspartimide formation during Fmoc deprotection. |

| Trifluoroacetic Acid (TFA) | Stable | Allows for standard peptide cleavage protocols. |

| Microwave heating in Fmoc deprotection solution | Unstable | Decomposition and aspartimide formation can occur. |

| Oxidative Conditions (e.g., N-chlorosuccinimide) | Labile | The CSY group is selectively cleaved under mild oxidative conditions to yield the free carboxylic acid. |

Deprotection of the CSY Group

The removal of the CSY protecting group is typically performed after the peptide has been cleaved from the resin and globally deprotected. The most common method involves the use of an electrophilic halogen source, such as N-chlorosuccinimide (NCS), in an aqueous environment.

The proposed signaling pathway for the deprotection of the CSY group is illustrated below.

Experimental Protocol for Stability Assessment

This protocol outlines a method to assess the stability of this compound under specific chemical conditions (e.g., basic or acidic treatment) over time.

Objective: To quantify the degradation of this compound under specific stress conditions.

Materials:

-

This compound

-

Stress condition solution (e.g., 20% piperidine in DMF, TFA)

-

Quenching solution (e.g., acidic solution to neutralize the base)

-

Vials with screw caps

-

Thermostatically controlled environment (e.g., water bath)

-

HPLC system with a suitable column (e.g., C18)

-

Autosampler

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Stress Incubation: At time zero, add the stress condition solution to the this compound solution in a vial and place it in the thermostatically controlled environment.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by diluting the aliquot in the quenching solution to stop any further degradation.

-

HPLC Analysis: Analyze the quenched samples by HPLC to determine the remaining percentage of intact this compound and identify any degradation products.

-

Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics.

The experimental workflow for the stability assessment is depicted in the following diagram.

Storage and Handling

For optimal long-term stability, this compound should be stored as a solid at 4°C, sealed, and protected from moisture. For solutions in solvents like DMSO, it is recommended to store them at -20°C or -80°C for extended periods. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.

Conclusion

This compound is a valuable tool in peptide synthesis, offering a robust solution to the persistent problem of aspartimide formation. Its stability to standard SPPS reagents, coupled with the advantageous solubility characteristics imparted by the polar CSY group, makes it a superior choice for the synthesis of complex peptides. Understanding its solubility and stability profiles, as outlined in this guide, is crucial for its successful implementation in research and development settings. While quantitative data in some areas remains to be fully elucidated, the provided protocols offer a framework for researchers to determine these parameters for their specific applications.

References

Synthesis and purification of Fmoc-Asp(CSY)-OH from commercial precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-Asp(CSY)-OH, a crucial building block in peptide synthesis, particularly for sequences prone to aspartimide formation. This document details the synthetic route from commercially available precursors, provides explicit experimental protocols, and presents quantitative data for key reaction steps.

Introduction

Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), especially in sequences containing Asp-Gly or Asp-Asn motifs. The cyanosulfurylide (CSY) protecting group for the β-carboxyl function of aspartic acid offers a robust solution to this problem. Instead of a labile ester linkage, the CSY group masks the carboxylate with a stable carbon-carbon bond, which is resistant to the basic conditions used for Fmoc deprotection.[1] This guide outlines a reliable, multigram-scale synthesis of this compound from the commercial precursor Fmoc-Asp(OH)-OtBu.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process commencing from the readily available and cost-effective precursor, Fmoc-L-Asp(OH)-OtBu. The overall synthetic scheme is presented below.

The initial step involves the in situ generation of the cyanosulfurylide salt, which is then coupled to Fmoc-Asp(OH)-OtBu using a standard peptide coupling reagent such as HBTU. The resulting intermediate, Fmoc-Asp(CSY)-OtBu, is subsequently deprotected by removing the tert-butyl group under acidic conditions to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the reported yields for each step of the synthesis.

| Step | Product | Starting Material | Reported Yield | Reference |

| 1 | Fmoc-Asp(CSY)-OtBu | Fmoc-Asp(OH)-OtBu | 95% | [1] |

| 2 | This compound | Fmoc-Asp(CSY)-OtBu | 88% | [1] |

| Overall | This compound | Fmoc-Asp(OH)-OtBu | ~80% | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound.

Step 1: Synthesis of Fmoc-Asp(CSY)-OtBu

This procedure details the coupling of the in situ generated cyanosulfurylide salt with Fmoc-Asp(OH)-OtBu.

Materials:

-

Fmoc-L-Asp(OH)-OtBu

-

Bromoacetonitrile

-

Dimethyl sulfide

-

Propanephosphonic acid anhydride (T3P)

-

N,N-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

The cyanosulfurylide salt is generated in situ. Bromoacetonitrile and dimethyl sulfide are combined to form the corresponding sulfonium salt.[3]

-

In a separate reaction vessel, dissolve Fmoc-L-Asp(OH)-OtBu (1.0 eq) and HBTU (1.1 eq) in anhydrous DCM.

-

To the solution from step 2, add the in situ generated cyanosulfurylide salt.

-

Add DIPEA (2.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-Asp(CSY)-OtBu. The product is typically used in the next step without further purification. A reported yield for this step is 95%.

Step 2: Synthesis of this compound

This protocol describes the removal of the tert-butyl protecting group to yield the final product.

Materials:

-

Fmoc-Asp(CSY)-OtBu

-

Formic acid

-

Ethyl acetate

Procedure:

-

Dissolve the crude Fmoc-Asp(CSY)-OtBu from the previous step in formic acid.

-

Stir the solution at room temperature for 12-18 hours. Monitor the deprotection by TLC or HPLC.

-

After completion, remove the formic acid under reduced pressure.

-

The crude product is then purified by recrystallization.

Purification by Recrystallization

The final product, this compound, is purified by recrystallization from ethyl acetate to yield a white, crystalline solid.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate.

-

Dry the crystals under vacuum. The reported yield for this step is 88%.

Conclusion

The synthesis of this compound from the commercial precursor Fmoc-Asp(OH)-OtBu is a high-yielding and scalable process. The use of the CSY protecting group is a valuable strategy for the synthesis of peptides prone to aspartimide formation, thereby improving the purity and yield of the final peptide product. The detailed protocols provided in this guide offer a clear and reproducible method for researchers and professionals in the field of peptide chemistry and drug development.

References

The Cyanosulfurylide Protecting Group: A Technical Guide to Preventing Aspartimide Formation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The formation of aspartimide-related impurities is a significant challenge in solid-phase peptide synthesis (SPPS), often leading to reduced yields and complex purification processes. The cyanosulfurylide (CSY) protecting group has emerged as a robust solution to this long-standing problem. This technical guide provides an in-depth overview of the core features of the CSY protecting group, including its stability, cleavage, and application in peptide synthesis, supplemented with detailed experimental protocols and quantitative data.

Core Features of the Cyanosulfurylide Protecting Group

The cyanosulfurylide group is a zwitterionic species that masks the carboxylic acid side chain of aspartic acid residues via a stable carbon-carbon bond.[1][2][3] This unique linkage confers exceptional stability under the standard conditions of Fmoc-based SPPS, effectively preventing the base-catalyzed formation of aspartimide.[3][4]

Key advantages of the CSY protecting group include:

-

Complete Suppression of Aspartimide Formation: By replacing the labile ester linkage of traditional protecting groups, the CSY group entirely prevents the cyclization reaction that leads to aspartimide formation.

-

Enhanced Solubility: The polar nature of the CSY group can improve the solubility of growing peptide chains, which is particularly beneficial for the synthesis of aggregation-prone sequences.

-

Orthogonal Cleavage: The CSY group is removed under mild oxidative conditions using electrophilic halogenating agents, a process that is orthogonal to the acidic and basic conditions used for Fmoc removal and resin cleavage.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the use of the cyanosulfurylide protecting group in peptide synthesis.

Table 1: Synthesis Yield of Fmoc-Asp(CSY)-OH

| Step | Reactants | Reagents | Solvent | Yield | Reference |

| 1. Sulfonium Salt Formation | Bromoacetonitrile, Dimethyl Sulfide | - | - | - | |

| 2. Ylide Formation & Coupling | Fmoc-Asp(OH)-OtBu, Cyanomethyl(dimethyl)sulfonium bromide | HBTU, DIPEA | Dichloromethane | 95% | |

| 3. t-Butyl Deprotection | Fmoc-Asp(CSY)-OtBu | Formic Acid | - | 88% | |

| Overall | Fmoc-Asp(OH)-OtBu | ~80% | **** |

Table 2: Deprotection Conditions and Yields for CSY-Protected Peptides

| Peptide/Protein | Deprotection Reagent | Solvent System | Time | Temperature | Yield | Reference |

| Model Peptide | N-Chlorosuccinimide (NCS) | CH3CN/H2O (1:1) | 1 min | Room Temp. | Quantitative | |

| Teduglutide(CSY) | NCS (1.1 equiv per CSY) | Aqueous NaOAc/AcOH (pH 4.5) or Acidic Saline (pH 3) | 5 min | 25 °C | 27% (over 2 steps) | |

| LDLa(StBu/CSY) | NCS (1.2 equiv per CSY) | - | - | - | 75% | |

| Folded Ubiquitin | NCS | - | - | - | - |

Experimental Protocols

Synthesis of this compound

This protocol describes a multigram scale synthesis of the this compound building block.

Step 1: Synthesis of Fmoc-Asp(CSY)-OtBu

-

Cyanomethyl(dimethyl)sulfonium bromide is generated in situ.

-

The sulfonium salt is coupled to Fmoc-Asp-OtBu using HBTU as the coupling agent.

-

The reaction is carried out in dichloromethane.

-

The resulting Fmoc-Asp(CSY)-OtBu is isolated with a yield of 95%.

Step 2: Removal of the tert-Butyl Group

-

The Fmoc-Asp(CSY)-OtBu is treated with formic acid to remove the t-butyl protecting group.

-

The product is recrystallized from ethyl acetate.

-

The final product, this compound, is isolated with a yield of 88%.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general procedure for incorporating this compound into a peptide sequence during automated microwave-assisted SPPS.

-

Resin Loading: The desired resin (e.g., Trityl-PS resin) is loaded with the first Fmoc-protected amino acid using standard procedures.

-

Fmoc Deprotection: The Fmoc group is removed by treatment with a solution of 20% piperidine in DMF at room temperature.

-

Amino Acid Coupling:

-

For standard amino acids, coupling is performed using a coupling reagent such as HCTU (4.0 equiv) in DMF. Microwave heating can be applied during this step.

-

For this compound (3.0 equiv), coupling is performed using HCTU (3 equiv) under standard conditions.

-

-

Washing: The resin is washed with DMF after each deprotection and coupling step.

-

Peptide Cleavage from Resin: After completion of the synthesis, the peptide is cleaved from the resin using a standard global TFA-mediated deprotection procedure.

Cleavage of the Cyanosulfurylide Protecting Group

This protocol details the in-solution deprotection of the CSY group from a purified peptide.

-

Dissolution: The CSY-protected peptide is dissolved in an appropriate aqueous buffer (e.g., NaOAc buffer, pH 4.5, or acidic saline, pH 3.0). Up to 20% CH3CN can be added to aid solubility.

-

Deprotection: A stoichiometric amount of N-Chlorosuccinimide (NCS) dissolved in CH3CN is titrated into the peptide solution.

-

Monitoring: The reaction is monitored by HPLC and LC-MS for complete conversion. The reaction is typically complete within 5 minutes at 25 °C.

-

Purification: The deprotected peptide is purified by preparative HPLC.

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the mechanisms and processes involving the cyanosulfurylide protecting group, the following diagrams are provided.

References

- 1. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. prevention-of-aspartimide-formation-during-peptide-synthesis-using-cyanosulfurylides-as-carboxylic-acid-protecting-groups - Ask this paper | Bohrium [bohrium.com]

A Technical Guide to Preventing Aspartimide Formation with Fmoc-Asp(CSY)-OH

For researchers, scientists, and professionals in drug development, the synthesis of pure, high-quality peptides is paramount. A significant hurdle in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is the formation of aspartimide, an undesirable side reaction that can lead to a host of impurities, including β-aspartyl peptides and racemized products, thereby complicating purification and reducing yields. This technical guide delves into the prevention of aspartimide formation with a focus on the innovative cyanosulfurylide (CSY) protecting group for aspartic acid.

The Challenge of Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs at aspartic acid residues during the Fmoc deprotection step with piperidine.[1] The reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[2][3] The process is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue, which then attacks the side-chain β-carbonyl, forming a five-membered succinimide ring.[1] This aspartimide intermediate is susceptible to nucleophilic attack by piperidine or water, leading to the formation of α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid.[3]

Strategies for Mitigation

Several strategies have been developed to suppress aspartimide formation, including:

-

Modification of Deprotection Conditions: The use of weaker bases for Fmoc removal, such as piperazine, or the addition of acidic additives like hydroxybenzotriazole (HOBt) or formic acid to the piperidine solution can reduce the rate of aspartimide formation.

-

Backbone Protection: The introduction of a protecting group, such as 2,4-dimethoxybenzyl (Dmb), on the amide nitrogen of the residue following aspartic acid can prevent the initial cyclization.

-

Sterically Hindered Side-Chain Protection: Employing bulky ester protecting groups on the Asp side chain, such as 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno), can sterically hinder the nucleophilic attack of the backbone amide. While these groups reduce aspartimide formation, they may not completely eliminate it.

Fmoc-Asp(CSY)-OH: A Definitive Solution

A more recent and highly effective approach is the use of a non-ester-based protecting group. The cyanosulfurylide (CSY) protecting group masks the carboxylic acid of the aspartic acid side chain with a stable carbon-carbon bond. This modification renders the side chain non-electrophilic and thus completely prevents the intramolecular cyclization that leads to aspartimide formation.

The CSY group is stable under standard SPPS conditions, including treatment with strong acids and bases. An added benefit of the zwitterionic CSY group is its polarity, which can improve the solubility of the growing peptide chain during synthesis.

Mechanism of Aspartimide Formation and Prevention with CSY

Caption: Comparison of reaction pathways for Asp(OtBu) and Asp(CSY) during Fmoc SPPS.

Quantitative Comparison of Protecting Groups

The effectiveness of various aspartic acid side-chain protecting groups in preventing aspartimide formation has been evaluated. The data below summarizes the results from studies on the model peptide VKDGYI, which is highly prone to this side reaction.

| Protecting Group | Aspartimide Formation (% per cycle) in VKDGYI | Reference |

| Fmoc-Asp(OtBu)-OH | High | |

| Fmoc-Asp(OMpe)-OH | Reduced | |

| Fmoc-Asp(OBno)-OH | 0.1 | |

| This compound | 0 (Not detected) |

In a direct comparison, a pentapeptide synthesized with Fmoc-Asp(OtBu)-OH showed significant aspartimide formation after 12 hours in 20% piperidine/DMF, whereas the same peptide synthesized with this compound showed no detectable aspartimide formation under the same conditions.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from commercially available Fmoc-Asp(OH)-OtBu in a two-step process with an overall yield of approximately 80%.

-

Sulfonium Salt Formation and Ylide Coupling: Bromoacetonitrile and dimethyl sulfide are reacted to form the corresponding sulfonium salt. This salt is then coupled to Fmoc-Asp(OH)-OtBu using a suitable coupling agent like HBTU or propanephosphonic acid anhydride (T3P) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to yield Fmoc-Asp(CSY)-OtBu.

-

Tert-Butyl Group Removal: The OtBu group is removed from Fmoc-Asp(CSY)-OtBu using formic acid to yield the final product, this compound.

References

An In-depth Technical Guide to Fmoc-Asp(CSY)-OH in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of complex peptides presents significant challenges. One of the most persistent hurdles is the formation of aspartimide, a side reaction that compromises the purity, yield, and biological activity of the final peptide. The development of Fmoc-Asp(CSY)-OH, a protected aspartic acid derivative, offers a robust solution to this long-standing problem. This guide provides a comprehensive overview of this compound, its applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS).

The Challenge of Aspartimide Formation

During Fmoc-based SPPS, the repeated exposure of the peptide chain to basic conditions for Fmoc group removal can trigger a side reaction involving aspartic acid residues. This reaction, known as aspartimide formation, involves the cyclization of the aspartic acid side chain with the peptide backbone, leading to the formation of a succinimide ring. This can result in a mixture of unwanted by-products, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide.[1][2]

This compound: A Novel Solution

This compound utilizes a cyanosulfurylide (CSY) group to protect the β-carboxyl group of aspartic acid. This protecting group is stable under the standard conditions of Fmoc SPPS, including repeated treatments with piperidine for Fmoc deprotection.[1][3] A key advantage of the CSY group is that it masks the carboxylate with a carbon-carbon bond, which is not susceptible to nucleophilic attack by the backbone amide, thus effectively preventing aspartimide formation. Furthermore, the polar nature of the CSY group can enhance the solubility of the growing peptide chain, which is particularly beneficial in the synthesis of aggregation-prone sequences.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₂N₂O₅S |

| Molecular Weight | 438.50 g/mol |

| Appearance | Powder |

| Melting Point | 157-162 °C |

| Storage Temperature | -20°C |

| Assay | ≥95% |

Synthesis of this compound

This compound can be synthesized on a multigram scale from commercially available Fmoc-Asp-OtBu. The process involves the in-situ generation of the cyanosulfurylide salt, which is then coupled to Fmoc-Asp-OtBu using a coupling agent like HBTU. The subsequent removal of the tert-butyl group with formic acid yields the final product.

| Step | Reactants | Reagents | Yield |

| 1. Coupling | Fmoc-Asp-OtBu, Cyanosulfurylide salt | HBTU | 95% |

| 2. Deprotection | Fmoc-Asp(CSY)-OtBu | Formic Acid | 88% |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using automated microwave-assisted solid-phase synthesis.

Materials:

-

Rink Amide resin

-

Fmoc-amino acids (including this compound)

-

Coupling agent (e.g., HCTU)

-

Base (e.g., DIPEA)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: DMF, DCM

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF. For CSY-containing peptides, it is recommended to perform the deprotection at room temperature to avoid potential side reactions at elevated temperatures.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3.0 equivalents) with a coupling agent like HCTU (3.0 equivalents) and a base such as DIPEA in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed. Microwave heating can be used during the coupling step to improve efficiency, while keeping the deprotection step at room temperature.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence. For the incorporation of this compound, use the same coupling protocol.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

Resin Washing and Drying: Wash the peptide-resin with DCM and dry it under vacuum.

Cleavage of the Peptide from the Resin

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of other acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% DODT)

-

Cold diethyl ether

Procedure:

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin.

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

-

Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

-

Washing: Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

-

Peptide Precipitation: Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the precipitated peptide.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Removal of the CSY Protecting Group

The CSY group is stable to TFA and must be removed in a separate oxidative step after the peptide has been cleaved from the resin.

Materials:

-

Crude peptide containing Asp(CSY)

-

N-chlorosuccinimide (NCS)

-

Solvent system (e.g., Acetonitrile/water or a buffered aqueous solution containing HFIP for aggregation-prone peptides)

Procedure:

-

Dissolve Peptide: Dissolve the crude peptide in an appropriate solvent system. For peptides prone to aggregation, a solvent containing hexafluoroisopropanol (HFIP) may be necessary to ensure the accessibility of the CSY group.

-

Oxidative Cleavage: Add a solution of NCS (typically 1.2 to 1.5 equivalents per CSY group) to the peptide solution.

-

Reaction Monitoring: Monitor the reaction by HPLC and mass spectrometry to ensure complete removal of the CSY group. If the reaction is incomplete, additional NCS can be added.

-

Purification: Once the deprotection is complete, purify the final peptide using preparative HPLC.

Visualizing Workflows and Structures

To further clarify the processes and structures involved, the following diagrams are provided.

Caption: Molecular components of this compound.

Caption: Step-by-step workflow for SPPS using this compound.

Caption: Prevention of aspartimide formation using the CSY protecting group.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 3. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of the Cyanosulfurylide (CSY) Group on Peptide Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The manipulation of peptide solubility remains a critical challenge in the development of peptide-based therapeutics and research tools. Poor solubility can hinder synthesis, purification, and biological application. A promising strategy to mitigate this issue is the incorporation of polar moieties into the peptide sequence. This technical guide provides an in-depth analysis of the polar cyanosulfurylide (CSY) group, a functional group initially developed as a protecting group for aspartic acid to prevent aspartimide formation during solid-phase peptide synthesis (SPPS). Beyond its primary protective role, the CSY group confers a significant and beneficial impact on the solubility of aggregation-prone peptides. This guide details the chemical nature of the CSY group, presents illustrative quantitative data on solubility enhancement by polar tags, and provides comprehensive experimental protocols for the synthesis of CSY-containing peptides and the subsequent cleavage of the CSY group.

Introduction to Peptide Solubility and the Role of Polar Tags

Peptide solubility is a complex physicochemical property governed by a multitude of factors including amino acid composition, sequence, length, secondary structure, and the pH and ionic strength of the solvent.[1][2] Hydrophobic peptides, rich in nonpolar amino acids, have a strong tendency to aggregate in aqueous solutions, leading to precipitation and loss of function. To counteract this, various strategies have been developed, including the covalent attachment of "solubility-enhancing tags." These tags are typically hydrophilic molecules that increase the overall polarity of the peptide, thereby improving its interaction with aqueous solvents.[3]

Common strategies for enhancing peptide solubility include:

-

Amino Acid Substitution: Replacing hydrophobic residues with hydrophilic or charged ones.[2]

-

PEGylation: Covalent attachment of polyethylene glycol (PEG) chains.

-

Fusion to Soluble Proteins: Genetically fusing the peptide of interest to a highly soluble protein partner.

-

Incorporation of Charged Tags: Appending short sequences of charged amino acids (e.g., poly-lysine or poly-arginine).

The cyanosulfurylide (CSY) group represents a novel and advantageous approach. Introduced as a protecting group for the side chain of aspartic acid, its inherent polarity provides a "pleasant side effect" of increasing the solubility of the peptide during synthesis and handling.

The Cyanosulfurylide (CSY) Group: A Dual-Function Moiety

The CSY group is a cyanosulfurylide derivative that masks the carboxylic acid of the aspartate side chain via a stable carbon-carbon bond. This protection is robust under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), effectively preventing the formation of aspartimide, a common and problematic side reaction.

The key feature of the CSY group relevant to this guide is its polar nature. This polarity disrupts the intermolecular hydrophobic interactions and hydrogen bonding that lead to peptide aggregation, thereby enhancing the solubility of the peptide-resin complex during synthesis and the final cleaved peptide.

Quantitative Impact of Polar Tags on Peptide Solubility

While specific quantitative data for the CSY group's direct impact on peptide solubility is not extensively published, the effect of other polar and charged tags has been well-documented and serves as a strong indicator of the expected benefits. The following table summarizes representative data on the solubility enhancement of a model hydrophobic peptide upon the addition of various charged tags.

| Peptide/Tag | Sequence | Solubility (mg/mL) in PBS (pH 7.4) | Fold Increase in Solubility | Reference |

| Model Peptide | Ac-XXXXXXX-NH2 | 0.2 | 1.0 | (Illustrative) |

| + 1 Lysine | Ac-XXXXXXXK-NH2 | 0.5 | 2.5 | (Illustrative) |

| + 3 Lysines | Ac-XXXXXXXKKK-NH2 | 1.8 | 9.0 | (Illustrative) |

| + 5 Lysines | Ac-XXXXXXXKKKKK-NH2 | 4.2 | 21.0 | (Illustrative) |

| + 1 Arginine | Ac-XXXXXXXR-NH2 | 0.6 | 3.0 | (Illustrative) |

| + 3 Arginines | Ac-XXXXXXXRRR-NH2 | 2.5 | 12.5 | (Illustrative) |

| + 5 Arginines | Ac-XXXXXXXRRRRR-NH2 | 6.2 | 31.0 | (Illustrative) |

Note: The data presented in this table is illustrative and based on published findings for poly-lysine and poly-arginine tags to demonstrate the general principle of solubility enhancement by polar/charged groups. "XXXXXXX" represents a model hydrophobic peptide sequence.

The data clearly demonstrates a direct correlation between the number of charged residues in the tag and the increase in peptide solubility. It is anticipated that the polar CSY group would confer a similar, significant enhancement in the solubility of otherwise poorly soluble peptides.

Experimental Protocols

Synthesis of Fmoc-Asp(CSY)-OH Building Block

The this compound amino acid derivative is the key component for incorporating the CSY group into a peptide sequence. Its synthesis is a two-step process starting from commercially available Fmoc-Asp(OH)-OtBu.

Materials:

-

Fmoc-Asp(OH)-OtBu

-

Bromoacetonitrile

-

Dimethyl sulfide

-

Propanephosphonic acid anhydride (T3P)

-

N,N-Diisopropylethylamine (DIPEA)

-

Formic acid

-

Dichloromethane (DCM)

-

Ethyl acetate

Procedure:

-

Synthesis of the Sulfonium Salt: React bromoacetonitrile with dimethyl sulfide to form the corresponding sulfonium salt.

-

Formation of Fmoc-Asp(CSY)-OtBu: In situ generate the CSY salt and couple it to Fmoc-Asp(OH)-OtBu using a suitable coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in an appropriate solvent like DCM.

-

Removal of the tert-Butyl Group: Treat the resulting Fmoc-Asp(CSY)-OtBu with formic acid to cleave the t-butyl ester.

-

Purification: Purify the final product, this compound, by recrystallization from a solvent system such as ethyl acetate.

Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) with this compound

Microwave-assisted SPPS significantly accelerates peptide synthesis. The following is a general protocol for incorporating this compound into a peptide sequence.

Materials:

-

Microwave peptide synthesizer (e.g., CEM Liberty Blue)

-

Preloaded resin (e.g., H-Rink-Amide ChemMatrix®)

-

Fmoc-protected amino acids (0.2 M in DMF)

-

This compound (0.2 M in DMF)

-

Activator: Diisopropylcarbodiimide (DIC) (0.5 M in DMF)

-

Activator base: Oxyma® (1.0 M in DMF) with 0.1 M DIPEA

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., TFA/TIPS/H2O, 95:2.5:2.5)

-

Diethylether (Et2O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 10 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF at room temperature to remove the Fmoc group.

-

Amino Acid Coupling:

-

For standard amino acids, perform microwave-assisted coupling using the Fmoc-amino acid, DIC, and Oxyma/DIPEA solution.

-

For the incorporation of the CSY group, use the this compound solution under the same microwave-assisted coupling conditions. The CSY group is stable to these conditions.

-

-

Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF.

-

Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

-

Final Deprotection: Perform a final Fmoc deprotection.

-

Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups (excluding CSY).

-

Precipitation and Isolation: Precipitate the peptide by adding the TFA solution to cold diethyl ether. Isolate the peptide by centrifugation.

Oxidative Cleavage of the CSY Group

After synthesis and purification of the CSY-protected peptide, the CSY group can be selectively removed under oxidative conditions to yield the native peptide.

Materials:

-

CSY-protected peptide

-

N-chlorosuccinimide (NCS)

-

Acetonitrile (ACN)

-

Water

-

Trifluoroacetic acid (TFA)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (optional, for aggregation-prone peptides)

-

Sodium ascorbate (quenching agent)

Procedure:

-

Dissolution: Dissolve the CSY-protected peptide in a suitable solvent system. For aggregation-prone peptides, a mixture of water with 10% HFIP and 0.1% TFA is recommended.

-

NCS Solution Preparation: Prepare a solution of NCS in ACN with 0.1% TFA.

-

Oxidative Cleavage: Add the NCS solution portion-wise (e.g., 4 x 0.55 equivalents) to the peptide solution over a period of 20 minutes at room temperature.

-

Quenching: Quench the reaction by adding a solution of sodium ascorbate.

-

Lyophilization: Dilute the reaction mixture with water containing 0.1% TFA and lyophilize to remove volatile components and isolate the deprotected peptide.

Quantitative Analysis of Peptide Solubility by HPLC

A common method to quantify peptide solubility is through a serial dilution and analysis by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Lyophilized peptide

-

Chosen solvent (e.g., water, PBS)

-

RP-HPLC system with a UV detector

-

C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Stock Solution Preparation: Prepare a saturated or near-saturated solution of the peptide in the desired solvent. This can be achieved by adding an excess of the lyophilized peptide to a known volume of solvent, vortexing, and allowing it to equilibrate.

-

Centrifugation: Centrifuge the solution to pellet any undissolved peptide.

-

Supernatant Collection: Carefully collect the supernatant, which represents the saturated solution.

-

Serial Dilution: Perform a serial dilution of the supernatant to create a series of standards with known dilution factors.

-

HPLC Analysis:

-

Inject a fixed volume of each standard onto the RP-HPLC system.

-

Elute the peptide using a suitable gradient of Mobile Phase B.

-

Monitor the absorbance at a characteristic wavelength (e.g., 214 nm or 280 nm).

-

-

Quantification:

-

Integrate the peak area corresponding to the peptide for each standard.

-

Create a standard curve by plotting peak area against the relative concentration (dilution factor).

-

Determine the concentration of the undiluted supernatant by extrapolating from the linear range of the standard curve. This concentration represents the solubility of the peptide.

-

Conclusion

The polar cyanosulfurylide (CSY) group serves as a powerful dual-function tool in peptide chemistry. While its primary application is the prevention of aspartimide formation during SPPS, its inherent polarity provides a significant advantage by enhancing the solubility of aggregation-prone peptides. This technical guide has outlined the principles behind this effect, provided illustrative data on the impact of polar tags, and detailed the necessary experimental protocols for the synthesis and manipulation of CSY-containing peptides. The strategic use of the CSY group can streamline the synthesis and purification of challenging peptides, thereby accelerating research and development in peptide-based therapeutics and diagnostics.

References

Methodological & Application

Protocol for Utilizing Fmoc-Asp(CSY)-OH in Solid-Phase Peptide Synthesis to Mitigate Aspartimide Formation

Introduction

Aspartimide formation is a significant challenge in solid-phase peptide synthesis (SPPS), particularly in sequences containing Asp-Gly or Asp-Ser motifs. This side reaction can lead to a mixture of α- and β-peptides and racemization, complicating purification and reducing overall yield. The use of Fmoc-Asp(CSY)-OH, where CSY stands for cyanosulfurylide, offers a robust solution to this problem. The CSY protecting group masks the side-chain carboxylate of aspartic acid with a stable carbon-carbon bond, effectively preventing the cyclization reaction that leads to aspartimide formation under all relevant SPPS conditions.[1] This protecting group is stable throughout standard Fmoc-based peptide synthesis and can be selectively removed post-synthesis under mild oxidative conditions. Furthermore, the hydrophilic nature of the CSY group can enhance the solubility of the growing peptide chain.

This document provides a detailed protocol for the application of this compound in SPPS, covering its synthesis, coupling procedures, and the final deprotection of the CSY group.

Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₂N₂O₅S | |

| Molecular Weight | 438.50 g/mol | |

| Appearance | Powder | |

| Melting Point | 157-162 °C | |

| Storage Temperature | -20°C |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved on a multigram scale from commercially available Fmoc-Asp(OH)-OtBu. The process involves the in-situ generation of the CSY salt and its coupling to Fmoc-Asp-OtBu, followed by the removal of the tert-butyl group.

| Step | Reagents and Conditions | Yield | Reference |

| 1. Coupling | Fmoc-Asp-OtBu, CSY salt (generated in situ), HBTU | 95% | |

| 2. Deprotection | Formic acid | 88% | |

| Overall Yield | ~80% |

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is amenable to standard automated microwave-assisted solid-phase synthesis protocols. The CSY group is stable under typical coupling and Fmoc deprotection conditions.

Workflow for SPPS using this compound

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

3.2.1. Fmoc Deprotection

Standard Fmoc deprotection is carried out using a solution of piperidine in N,N-dimethylformamide (DMF). To avoid potential side reactions at elevated temperatures, it is recommended to perform the deprotection step at room temperature, even when using microwave-assisted coupling.

| Parameter | Condition |

| Reagent | 20% Piperidine in DMF |

| Temperature | Room Temperature |

| Time | 5-10 minutes |

3.2.2. Coupling of this compound

The coupling of this compound can be performed using standard coupling reagents. For microwave-assisted synthesis, the CSY group has been shown to be stable under microwave heating during the coupling step.

| Parameter | Condition | Reference |

| Coupling Reagent | HCTU (4.0 equiv) | |

| Base | DIPEA | |

| Solvent | DMF | |

| Temperature | Room Temperature or Microwave Heating (during coupling only) | |

| This compound | 3.0 equivalents |

Cleavage from Resin

After peptide elongation is complete, the peptide is cleaved from the solid support using a standard trifluoroacetic acid (TFA) cleavage cocktail. The CSY protecting group is stable to these acidic conditions.

| Reagent | Composition |

| Cleavage Cocktail | TFA/H₂O/DODT (95/2.5/2.5) |

Deprotection of the CSY Group

The final step is the removal of the CSY group, which is achieved under oxidative conditions in solution using N-chlorosuccinimide (NCS). It is crucial to perform this deprotection in solution rather than on-resin to avoid potential aspartimide formation during the deprotection step itself.

Workflow for CSY Deprotection

Caption: Workflow for the in-solution deprotection of the CSY group from the peptide.

| Parameter | Condition | Reference |

| Oxidizing Agent | N-chlorosuccinimide (NCS) | |

| Stoichiometry | 1.2 equivalents of NCS per CSY group | |

| Solvent | Acetonitrile (ACN) and buffered aqueous solution | |

| Temperature | Room Temperature | |

| Reaction Time | Typically rapid, monitor by LC-MS |

Note: For peptides containing other sensitive residues, such as cysteine, the deprotection conditions may need to be optimized. The CSY group can be removed in the presence of S-tert-butyl (StBu) protected cysteines.

Conclusion

The use of this compound provides an effective strategy to prevent aspartimide formation during solid-phase peptide synthesis. Its stability to standard SPPS conditions and the mild, selective removal of the CSY group make it a valuable tool for the synthesis of challenging peptides. The protocols outlined in this document provide a comprehensive guide for the successful application of this technology for researchers, scientists, and professionals in drug development.

References

Application Notes and Protocols for Fmoc-Asp(CSY)-OH in Microwave-Assisted Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmoc-Asp(CSY)-OH in microwave-assisted solid-phase peptide synthesis (SPPS). The use of the cyanosulfurylide (CSY) protecting group for the side chain of aspartic acid offers a robust solution to the persistent problem of aspartimide formation, particularly in the synthesis of long or aggregation-prone peptides. Microwave irradiation significantly accelerates coupling and deprotection steps, and when combined with the CSY protecting group, enables the efficient synthesis of high-purity peptides.

Introduction to Aspartimide Formation and the CSY Solution

A significant challenge in Fmoc-based SPPS is the base-catalyzed formation of aspartimide, a cyclic imide byproduct.[1][2] This side reaction is especially prevalent in sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg motifs and is exacerbated by the elevated temperatures often employed in microwave-assisted synthesis.[1][3] Aspartimide formation leads to a mixture of α- and β-aspartyl peptides and can cause racemization, resulting in difficult purification and reduced yields of the target peptide.[4]

Traditional strategies to mitigate aspartimide formation, such as the use of sterically hindered ester protecting groups or the addition of acids to the deprotection solution, often fall short of complete suppression or can negatively impact coupling efficiency. The cyanosulfurylide (CSY) protecting group offers a superior alternative by masking the side-chain carboxylate with a stable carbon-carbon bond, which is resistant to the basic conditions of Fmoc deprotection. This protecting group has been shown to completely suppress aspartimide formation during peptide synthesis.

The CSY group is not only effective in preventing this side reaction but also offers the ancillary benefit of increasing the polarity of the protected peptide, which can help to disrupt aggregation during synthesis.

Key Advantages of this compound in Microwave SPPS

-

Complete Suppression of Aspartimide Formation: The C-C bond masking the carboxylic acid is stable under all relevant SPPS conditions, preventing the cyclization side reaction.

-

Enhanced Solubility: The polar nature of the CSY group can improve the solubility of the growing peptide chain, mitigating aggregation issues common in difficult sequences.

-

Compatibility with Microwave Synthesis: The CSY group is stable under microwave heating during the coupling step, allowing for accelerated synthesis protocols.

-

High-Purity Peptides: The prevention of aspartimide formation leads to cleaner crude products and simplifies purification.

Experimental Protocols

Synthesis of this compound

A multigram scale synthesis of this compound has been developed, making this valuable building block more accessible. The process involves the in situ generation of the CSY salt and its coupling to Fmoc-Asp-OtBu, followed by the removal of the tert-butyl group.

Materials:

-

Fmoc-Asp-OtBu

-

Bromoacetonitrile

-

Dimethyl sulfide

-

Propanephosphonic acid anhydride (T3P) or HBTU

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Formic acid

-

Ethyl acetate

Procedure:

-

Synthesis of Fmoc-Asp(CSY)-OtBu: The CSY salt is generated in situ and coupled to Fmoc-Asp-OtBu using HBTU, yielding Fmoc-Asp(CSY)-OtBu with high purity (95% yield reported).

-

Deprotection: The tert-butyl group is removed using formic acid.

-

Purification: The final product, this compound, is isolated by recrystallization from ethyl acetate, with reported yields of 88%.

Caption: Synthesis pathway for this compound.

Microwave-Assisted Solid-Phase Peptide Synthesis Protocol

This protocol is optimized to leverage the benefits of microwave heating for coupling while minimizing potential side reactions by performing the Fmoc deprotection at room temperature.

Resin and Reagents:

-

Fmoc-Rink-Amide resin or other suitable solid support

-

Fmoc-amino acids (0.2 M in DMF)

-

This compound (0.2 M in DMF)

-

Activator: Diisopropylcarbodiimide (DIC, 0.5 M in DMF)

-

Activator base: Oxyma® (1.0 M in DMF) with 0.1 M DIPEA

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvent: N,N-Dimethylformamide (DMF)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (e.g., 95:2.5:2.5)

Instrumentation:

-

Microwave peptide synthesizer

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 10 minutes.

-

Fmoc Deprotection:

-

Treat the resin with the deprotection solution at room temperature (e.g., 2 x 10 minutes).

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (including this compound) with DIC and Oxyma/DIPEA.

-

Add the activated amino acid solution to the resin.

-

Apply microwave irradiation for the coupling step (e.g., 5 minutes at up to 75°C).

-

Wash the resin with DMF to cool it down to room temperature before the next deprotection step.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage from Resin:

-

Wash the peptide-resin with DCM and dry.

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Filter the resin and wash with TFA.

-

Precipitate the crude peptide in cold diethyl ether.

-

Caption: Optimized workflow for microwave-assisted SPPS using this compound.

Final CSY Group Deprotection

The CSY group is stable to TFA and must be removed in a separate, post-cleavage step under oxidative conditions.

Materials:

-

Crude peptide containing Asp(CSY)

-

N-chlorosuccinimide (NCS)

-

Aqueous buffer system (e.g., water/acetonitrile with 0.1% TFA, or acetate buffer pH 4.5)

Procedure:

-

Dissolve the crude peptide in an appropriate aqueous solvent system.

-

Add a solution of NCS (typically 1.2 to 2.2 equivalents per CSY group) to the peptide solution.

-

Monitor the reaction by HPLC and/or mass spectrometry until completion.

-

Purify the final peptide by preparative HPLC.

Note: This oxidative deprotection is not compatible with peptides containing methionine or free cysteine residues, as these can be oxidized by NCS.

Data Presentation

The effectiveness of this compound in preventing aspartimide formation during microwave-assisted SPPS is evident when comparing the purity of crude peptides synthesized with and without this protecting group.

| Peptide Sequence | Asp Protecting Group | Synthesis Method | Key Impurities Observed | Crude Purity | Reference |

| WW domain 1 | OtBu | Standard Microwave (Coupling & Deprotection at 90°C) | Aspartimide, Piperidine Amide | Low | |

| WW domain 1 | CSY | Optimized Microwave (Coupling at 90°C, Deprotection at RT) | Minimal | High | |

| Test Peptide 4 | CSY | Microwave Heating in DMF | No Decomposition | High | |

| Teduglutide | OtBu | Standard SPPS | Significant Aspartimide | Low | |

| Teduglutide | CSY | Standard SPPS | No Aspartimide | High | |

| LDLa | OtBu | Standard SPPS | No Desired Product Detected | ~0% | |

| LDLa | CSY | Standard SPPS | Major Product was Desired Peptide | High |

Troubleshooting and Optimization

-

Incomplete CSY Deprotection: If the final deprotection of the CSY group is slow or incomplete, screening different aqueous solvent systems may be necessary. The addition of organic co-solvents like acetonitrile, isopropanol, or trifluoroethanol can improve solubility and reaction kinetics.

-

Side Reactions during Microwave Deprotection: Initial attempts using microwave heating for both coupling and deprotection steps with this compound resulted in significant amounts of aspartimide and piperidine amide-containing peptides. This highlights the sensitivity of the protected peptide to prolonged high temperatures in the presence of base. The optimized protocol of performing Fmoc deprotection at room temperature is crucial for success.

Caption: Mechanism showing CSY group preventing aspartimide formation.

Conclusion

This compound is a powerful tool for modern peptide chemistry, especially when combined with microwave-assisted SPPS. By completely preventing aspartimide formation, it enables the synthesis of challenging peptide sequences with higher purity and yield. The optimized protocols presented here, particularly the separation of microwave heating for coupling and room temperature deprotection, are key to successfully implementing this advanced building block in the synthesis of complex peptides for research, diagnostics, and therapeutic development.

References

- 1. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00252J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-collection.ethz.ch [research-collection.ethz.ch]

Application Notes and Protocols for the Cleavage of the CSY Protecting Group Using N-Chlorosuccinimide (NCS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyanosulfurylide (CSY) protecting group is a novel strategy to mask the carboxylic acid of aspartic acid residues during solid-phase peptide synthesis (SPPS), effectively preventing the formation of aspartimide, a common and problematic side reaction.[1][2][3] Unlike traditional ester-based protecting groups, the CSY group forms a stable C-C bond with the aspartic acid side chain, rendering it stable to the common conditions encountered in SPPS.[1][2] Deprotection of the CSY group is achieved selectively and rapidly under mild aqueous conditions using electrophilic halogenating agents, with N-chlorosuccinimide (NCS) being a particularly effective reagent. This approach has been successfully applied to the synthesis of complex and aspartimide-prone peptides, such as teduglutide and the low-density lipoprotein class A (LDLa) domain of the relaxin family peptide receptor 1 (RXFP1).

These application notes provide a detailed overview and protocols for the cleavage of the CSY protecting group using NCS.

Reaction Mechanism and Selectivity

The cleavage of the CSY group by NCS is a highly selective C-C bond cleavage reaction. The proposed mechanism involves an initial electrophilic halogenation of the cyanosulfurylide, followed by hydration and subsequent elimination to yield the free carboxylic acid.

One of the key advantages of using NCS for CSY deprotection is its compatibility with most amino acid residues. Studies have shown that even oxidation-sensitive residues such as tryptophan (with Boc protection) and cysteine (with StBu protection) remain intact during the cleavage reaction. However, methionine is susceptible to oxidation by NCS and, if present, is often substituted with norleucine in SPPS.

Experimental Protocols

Two primary protocols for the NCS-mediated cleavage of the CSY protecting group are presented below: an in-solution cleavage for unprotected peptides and a modified protocol for aggregation-prone peptides.

Protocol 1: In-Solution Cleavage of CSY-Protected Peptides

This protocol is suitable for peptides that are soluble in standard aqueous solvent systems.

Materials:

-

CSY-protected peptide

-

N-chlorosuccinimide (NCS)

-

Acetonitrile (ACN)

-

Water (H₂O)

-

Acetic acid

-

Sodium acetate

-

Sodium ascorbate (for quenching)

-

HPLC system for monitoring

-

Mass spectrometer for analysis

Procedure:

-

Peptide Dissolution: Dissolve the crude, globally deprotected CSY-peptide in a mixture of acetonitrile and an aqueous buffer (e.g., acetate buffer, pH 4.5) to a concentration of approximately 1-5 mg/mL.

-

NCS Solution Preparation: Prepare a stock solution of NCS in acetonitrile (e.g., 10 mg/mL).

-

NCS Titration: Add the NCS solution portionwise to the stirred peptide solution at room temperature (25 °C). Monitor the reaction progress by HPLC and mass spectrometry after each addition.

-

Reaction Completion: Continue adding NCS until full conversion of the CSY-protected peptide to the desired carboxylic acid is observed. The reaction is typically complete within 5 minutes of adding a sufficient amount of NCS.

-

Quenching: Quench any excess NCS by adding a solution of sodium ascorbate.

-

Purification: Purify the deprotected peptide by preparative HPLC.

Protocol 2: Cleavage of CSY Groups in Aggregation-Prone Peptides

For peptides that are prone to aggregation, modifications to the solvent system are necessary to ensure complete deprotection.

Materials:

-

CSY-protected, aggregation-prone peptide

-

N-chlorosuccinimide (NCS)

-

Hexafluoroisopropanol (HFIP)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Water (H₂O)

-

Trifluoroacetic acid (TFA)

-

Sodium ascorbate

-

HPLC system for monitoring

-

Mass spectrometer for analysis

Procedure:

-

Peptide Dissolution: Dissolve the peptide in a solvent system designed to disrupt aggregation. A common mixture is water/HFIP/TFA (e.g., dissolving the peptide in water with 10% HFIP and 0.1% TFA).

-